molecular formula C23H19N3O3S B2534621 1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 876721-72-1

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2534621
CAS No.: 876721-72-1
M. Wt: 417.48
InChI Key: OUENXCORJCXGMK-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescent Properties

  • The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, including compounds similar to the one , has been reported. These compounds exhibit fluorescent properties and were evaluated as fluorescent whitening agents for polyester fibers, indicating potential applications in materials science and chemical engineering (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial and Antifungal Agents

  • New derivatives of benzotriazole, including structures related to the chemical , have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown potential as effective agents against various bacterial and fungal strains, highlighting their significance in pharmaceutical and medicinal chemistry (Al-Omran, El-Khair, & Mohareb, 2002).

Advanced Materials and Chemical Processes

  • The exploration of novel polyimides containing pyridine and 1,3,4-oxadiazole moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions demonstrates the compound's utility in environmental and materials science. These polyimides show excellent thermal stability and solubility in various solvents, alongside significant adsorption capacity for heavy metal ions, suggesting their use in pollution control and metal recovery applications (Mansoori & Ghanbari, 2015).

Chemical Synthesis and Characterization

  • The chemical synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives through the alkylation of dimethyl-sulfanylpyridine-3-carbonitrile showcases the compound's relevance in synthetic organic chemistry. The resulting compounds easily cyclize under basic conditions, forming cyclized products that underline the versatility and reactivity of these chemical frameworks (Koltsov, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be determined through biochemical assays and other experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, handling it would require appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the laboratory, and testing its biological activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-14-10-22(26-18-7-5-4-6-17(18)25-23(26)16(14)12-24)30-13-19(27)15-8-9-20(28-2)21(11-15)29-3/h4-11H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUENXCORJCXGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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